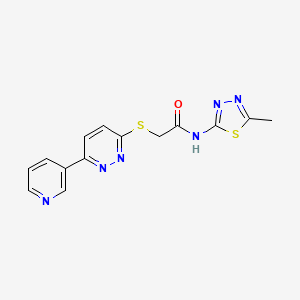
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Übersicht
Beschreibung
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a molecule that incorporates a thiadiazole ring, a feature known for its biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insight into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related sulfonamides, as described in the first paper, involves starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone and incorporating various biologically active moieties such as thiadiazole . The synthesis process includes steps like elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data to confirm the structures of the newly synthesized compounds. This suggests that a similar approach could be used to synthesize this compound, with the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to the one has been confirmed using various spectroscopic techniques. The use of IR, 1H NMR, 13C NMR, and mass spectrometry ensures the identification of the correct molecular structure. These techniques could similarly be applied to analyze the molecular structure of this compound .
Chemical Reactions Analysis
The second paper discusses the synthesis of an impurity in the antibacterial drug sulfamethizole, which involves the thiadiazole moiety . The process includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis. This provides a basis for understanding the chemical reactions that the thiadiazole moiety can undergo, which could be relevant for the synthesis and reactions of this compound.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the in-vitro antihuman liver hepatocellular carcinoma cell line (HepG2) activity of the synthesized compounds in the first paper suggests that the compound may also possess biological activity, which could be related to its physical and chemical properties . The impurity discussed in the second paper also highlights the potential for chemical reactivity and stability of the thiadiazole moiety .
Wissenschaftliche Forschungsanwendungen
Glutaminase Inhibition for Cancer Therapy
A compound closely related to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide has been identified as a potent inhibitor of kidney-type glutaminase (GLS), a target for cancer therapy. This inhibition is significant because GLS plays a crucial role in cancer cell metabolism, especially in cells dependent on glutamine. The analogs of this compound exhibit promising in vitro and in vivo anticancer activities, suggesting potential utility in cancer treatment strategies (Shukla et al., 2012).
Potential Antiulcer Agents
Research into structurally similar compounds has explored their potential as antiulcer agents, showing good cytoprotective properties in models of ethanol- and HCl-induced gastric damage. Although the primary compound discussed did not demonstrate significant antisecretory activity, its analogs showed notable cytoprotective effects, highlighting the therapeutic potential of this chemical class in managing ulcerative conditions (Starrett et al., 1989).
Metabolic Stability in Drug Design
Further investigations into the compound's analogs for metabolic stability have led to the development of new molecules with improved drug-like properties. These studies aim at overcoming the metabolic degradation challenges faced by the parent compound, thereby enhancing its therapeutic efficacy and bioavailability. Such research underscores the importance of structural modifications to improve pharmacokinetic profiles for better clinical outcomes (Stec et al., 2011).
Antibacterial and Antifungal Applications
Compounds with the thiadiazol moiety have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal that certain derivatives exhibit high antimicrobial activity, suggesting that this compound and its analogs could serve as leads for the development of new antimicrobial agents. This line of research holds promise for addressing the growing concern of antibiotic resistance (Azab et al., 2013).
Anticancer and Antioxidant Properties
Novel derivatives incorporating the thiadiazole structure have been evaluated for their anticancer and antioxidant activities. These compounds demonstrate significant potential in inhibiting tumor growth and scavenging free radicals, offering insights into their dual therapeutic roles. Such findings indicate the versatility of this compound derivatives in medical research and their potential application in treating cancer and oxidative stress-related disorders (Faheem, 2018).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS2/c1-9-17-20-14(23-9)16-12(21)8-22-13-5-4-11(18-19-13)10-3-2-6-15-7-10/h2-7H,8H2,1H3,(H,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZGVMIMKQDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323130 | |
| Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815710 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
894002-19-8 | |
| Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801323130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



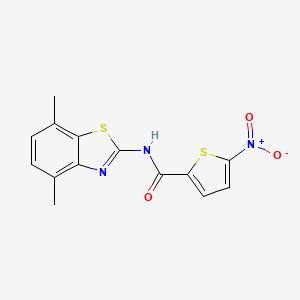
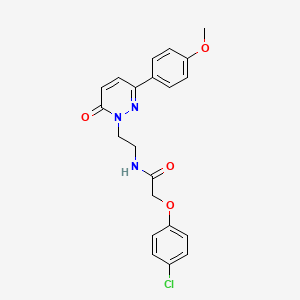
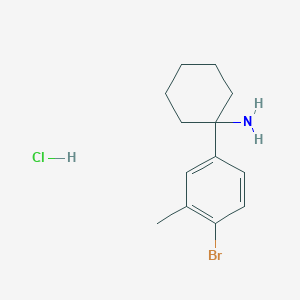
![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)
![N-(2-Methoxy-2-phenylbutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545165.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545167.png)
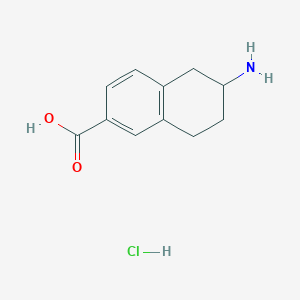
![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2545169.png)

![3-amino-N-(3,4-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2545172.png)
![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)